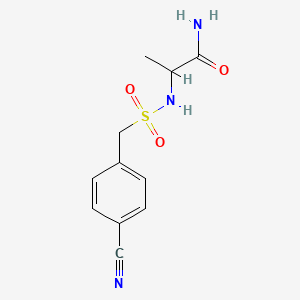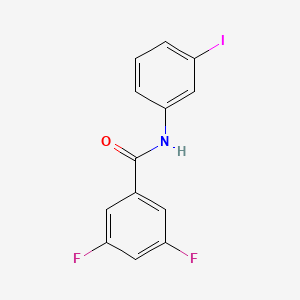
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide: is an organic compound characterized by the presence of a tert-butyl group, a chloro substituent, and two methoxy groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide typically involves the reaction of 3-chloro-4,5-dimethoxybenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methoxy groups can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate amide hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products such as methoxy-substituted derivatives can be formed.
Oxidation: Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Hydrolysis: Hydrolysis results in the formation of 3-chloro-4,5-dimethoxybenzoic acid and tert-butylamine.
Aplicaciones Científicas De Investigación
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide involves its interaction with specific molecular targets. The tert-butyl group and methoxy substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The chloro substituent may also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzoic acid
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzylamine
- n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzyl alcohol
Uniqueness
n-(Tert-butyl)-3-chloro-4,5-dimethoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H18ClNO3 |
|---|---|
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
N-tert-butyl-3-chloro-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)15-12(16)8-6-9(14)11(18-5)10(7-8)17-4/h6-7H,1-5H3,(H,15,16) |
Clave InChI |
INGGUGTXJYBXRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)










![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)

